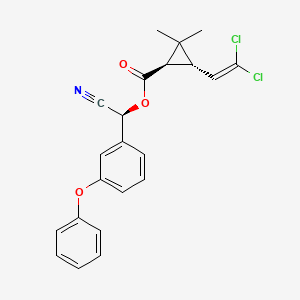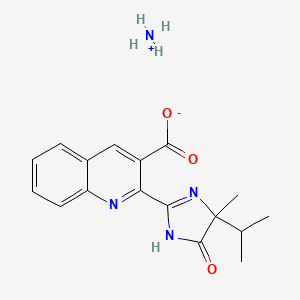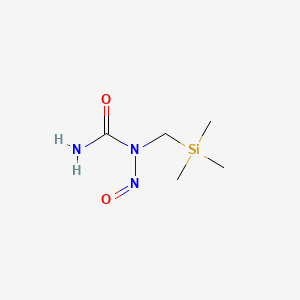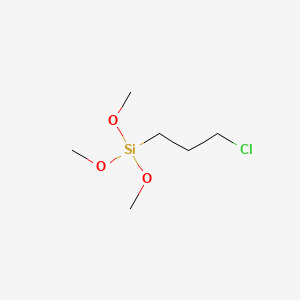
Fenoxazoline
Vue d'ensemble
Description
La Fénoxazoline est un composé chimique connu pour son utilisation comme décongestionnant nasal. On la trouve généralement dans les solutions nasales topiques et elle est utilisée pour soulager la congestion nasale en contractant les vaisseaux sanguins dans les voies nasales . Le composé a la formule chimique C13H18N2O et une masse molaire de 218,300 g·mol−1 .
Mécanisme D'action
Target of Action
Fenoxazoline primarily targets the α-adrenergic receptor . The α-adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, as well as many medications .
Mode of Action
As an α-adrenergic receptor agonist , it is likely that this compound binds to these receptors and induces a biological response, typically the regulation of sympathetic nervous system activity. This can lead to effects such as vasoconstriction or relaxation of smooth muscle, depending on the specific receptor subtype being activated .
Pharmacokinetics
It’s known that the absorption of this compound can be decreased when combined with oxymetazoline
Result of Action
This compound is used as a nasal decongestant . By acting on α-adrenergic receptors, it likely promotes vasoconstriction in the nasal passages, reducing blood flow and thus decreasing nasal congestion .
Action Environment
It’s known that both genetic and environmental factors can contribute to a drug’s effectiveness and the patient’s response . Factors such as diet, other medications (as seen with Oxymetazoline ), and individual genetic variations in drug metabolism could potentially influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
Fenoxazoline plays a significant role in biochemical reactions, particularly in the respiratory system. It acts as an alpha-adrenergic agonist, which means it stimulates alpha-adrenergic receptors. These receptors are proteins located on the surface of cells in various tissues, including the nasal mucosa. By binding to these receptors, this compound causes vasoconstriction, which reduces blood flow and decreases nasal congestion . The interaction between this compound and alpha-adrenergic receptors is crucial for its decongestant effect.
Cellular Effects
This compound influences various types of cells and cellular processes. In the nasal mucosa, it causes the constriction of blood vessels, leading to reduced swelling and congestion. This effect is mediated through the activation of alpha-adrenergic receptors on the smooth muscle cells of blood vessels . Additionally, this compound may impact cell signaling pathways by modulating the levels of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to alpha-adrenergic receptors. This binding triggers a cascade of intracellular events, including the activation of G-proteins and the subsequent modulation of adenylate cyclase activity. The result is a decrease in cAMP levels, leading to the contraction of smooth muscle cells and vasoconstriction . This compound’s ability to inhibit adenylate cyclase and reduce cAMP levels is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged use due to receptor desensitization. This phenomenon occurs when continuous exposure to this compound leads to a reduction in the number of functional alpha-adrenergic receptors on the cell surface . Long-term studies have shown that while this compound remains effective in the short term, its decongestant effects may diminish with extended use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively reduces nasal congestion without significant adverse effects. At higher doses, it can cause systemic vasoconstriction, leading to increased blood pressure and potential cardiovascular issues . Toxicity studies in animals have shown that excessive doses of this compound can result in adverse effects such as hypertension and tachycardia.
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions. Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the oxidation of this compound . The metabolites are then excreted through the kidneys.
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream. It is absorbed through the nasal mucosa and enters the systemic circulation, where it is distributed to various tissues . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability . The compound is known to bind to plasma proteins, which affects its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane, where it interacts with alpha-adrenergic receptors. These receptors are embedded in the cell membrane and are responsible for mediating the vasoconstrictive effects of this compound . The localization of this compound to the cell membrane is essential for its activity, as it allows the compound to effectively bind to its target receptors and exert its pharmacological effects.
Méthodes De Préparation
La synthèse de la Fénoxazoline implique la réaction du 2-isopropylphénol avec du formaldéhyde et de l'éthylènediamine. Les conditions réactionnelles comprennent généralement un solvant tel que l'éthanol et un catalyseur pour faciliter la réaction. La production industrielle de la Fénoxazoline suit des voies de synthèse similaires, mais à plus grande échelle, garantissant la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
La Fénoxazoline subit diverses réactions chimiques, notamment :
Oxydation : La Fénoxazoline peut être oxydée pour former des oxydes correspondants.
Réduction : Elle peut être réduite dans des conditions spécifiques pour produire différents dérivés.
Substitution : Le groupe phénolique dans la Fénoxazoline peut subir des réactions de substitution avec divers réactifs pour former de nouveaux composés.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .
4. Applications de la recherche scientifique
La Fénoxazoline a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans diverses études chimiques et réactions.
Biologie : La Fénoxazoline est étudiée pour ses effets sur les systèmes biologiques, en particulier ses propriétés vasoconstrictives.
Médecine : En tant que décongestionnant nasal, elle est utilisée dans le traitement de la congestion nasale et des affections associées.
Industrie : La Fénoxazoline est utilisée dans la formulation de vaporisateurs nasaux et d'autres solutions topiques.
5. Mécanisme d'action
La Fénoxazoline exerce ses effets en stimulant les récepteurs alpha-adrénergiques de la muqueuse nasale. Cette stimulation conduit à une vasoconstriction, réduisant le flux sanguin vers les voies nasales et diminuant ainsi la congestion nasale. Les cibles moléculaires impliquées sont principalement les récepteurs alpha-adrénergiques, et la voie comprend l'activation de ces récepteurs conduisant à la constriction des vaisseaux sanguins .
Applications De Recherche Scientifique
Fenoxazoline has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies and reactions.
Biology: this compound is studied for its effects on biological systems, particularly its vasoconstrictive properties.
Medicine: As a nasal decongestant, it is used in the treatment of nasal congestion and related conditions.
Industry: This compound is used in the formulation of nasal sprays and other topical solutions.
Comparaison Avec Des Composés Similaires
La Fénoxazoline est similaire à d'autres décongestionnants nasaux tels que l'oxymétazoline et la xylometazoline. Elle est unique par sa structure chimique spécifique, qui comprend un groupe phénolique et un cycle imidazoline. Cette structure confère à la Fénoxazoline des propriétés pharmacologiques distinctes par rapport à ses homologues .
Composés similaires
- Oxymétazoline
- Xylometazoline
- Naphazoline
La Fénoxazoline se distingue par son efficacité et sa durée d'action spécifiques, ce qui en fait un choix privilégié dans certaines formulations médicales.
Propriétés
IUPAC Name |
2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYSWQDCHLWRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21370-21-8 (unspecified hydrochloride) | |
| Record name | Fenoxazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30197533 | |
| Record name | Fenoxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4846-91-7 | |
| Record name | Fenoxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4846-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenoxazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97JJW1W1R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)







![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)



